

Unlocking the Therapeutic Promise of FD-838: A Technical Guide

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Compound of Interest

Compound Name: **FD-838**

Cat. No.: **B15587308**

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For Researchers, Scientists, and Drug Development Professionals

FD-838, a naturally occurring azaspirobicyclic alkaloid isolated from fungi of the *Aspergillus* and *Hericium* genera, has emerged as a compound of significant interest in the scientific community. Preclinical investigations have highlighted its potential as both an antiparasitic and an anticancer agent, suggesting a promising future for its application in therapeutic development. This technical guide provides a comprehensive overview of the current understanding of **FD-838**, focusing on its therapeutic potential, mechanism of action, and the experimental foundations of these findings.

Antiparasitic and Anticancer Activities

FD-838 has demonstrated a spectrum of biological activities, notably against various parasites and cancer cell lines. While comprehensive quantitative data for **FD-838** remains under active investigation, preliminary studies have established its efficacy.

Table 1: Summary of Reported Biological Activities of **FD-838**

Therapeutic Area	Target/Cell Line	Reported Activity
Antiparasitic	Leishmania donovani	Good antileishmanial activity
Trypanosoma cruzi	Good anti-trypanosomal activity	
Plasmodium falciparum	Good anti-plasmodial activity	
Anticancer	Breast Cancer Cells	Moderate anticancer activity; Suppression of progression
Glioma Cells	Reported antiproliferative effects	

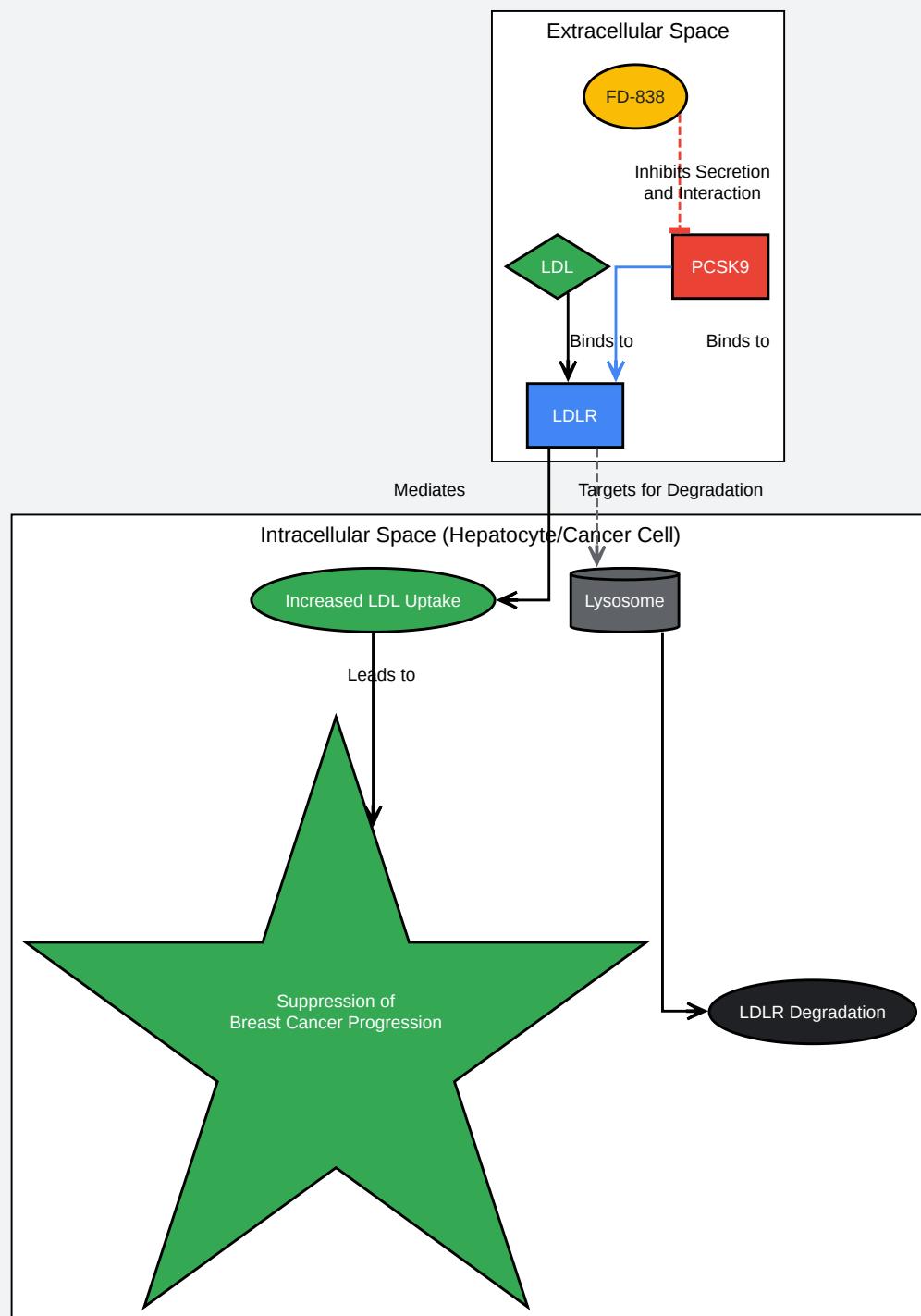
Note: Specific IC₅₀ values for **FD-838** are not yet consistently reported in publicly available literature. The activities are described as "good" or "moderate" based on initial screenings.

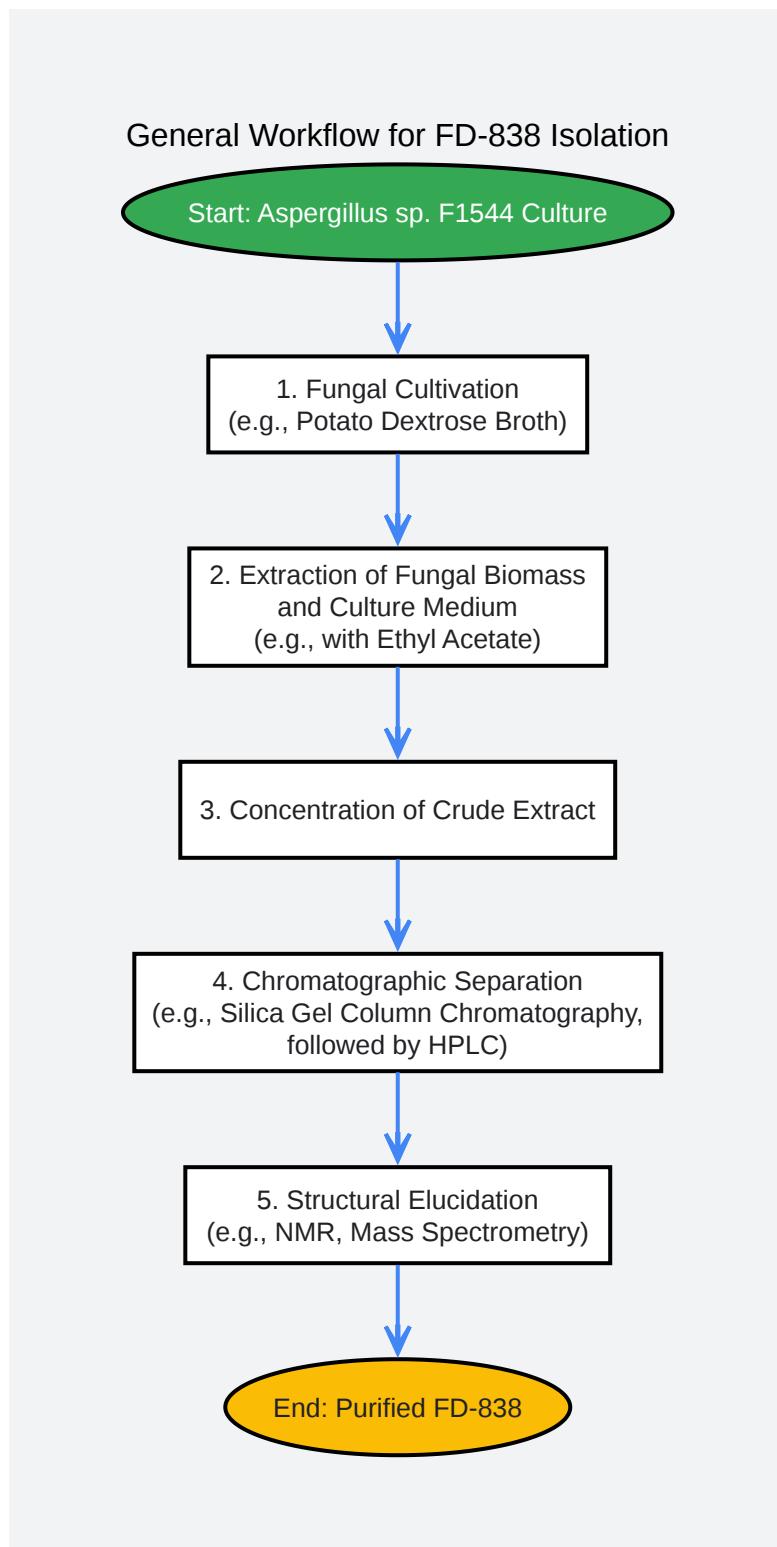
Mechanism of Action: Targeting the PCSK9 Pathway in Breast Cancer

A key aspect of **FD-838**'s anticancer potential, particularly in the context of breast cancer, lies in its ability to modulate the Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) signaling pathway. PCSK9 is a protein that plays a critical role in cholesterol metabolism by promoting the degradation of the Low-Density Lipoprotein Receptor (LDLR). Emerging evidence indicates that this pathway is also implicated in cancer progression.

FD-838 is reported to inhibit the secretion of PCSK9 and its subsequent interaction with the LDLR. By doing so, it prevents the degradation of the LDLR, leading to increased clearance of LDL cholesterol. In the context of breast cancer, the disruption of this pathway by **FD-838** is believed to suppress tumor progression. The precise downstream signaling events following PCSK9 inhibition by **FD-838** are a subject of ongoing research.

Proposed Mechanism of FD-838 in Breast Cancer via PCSK9 Inhibition



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